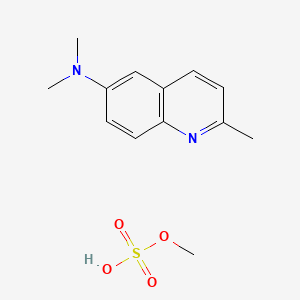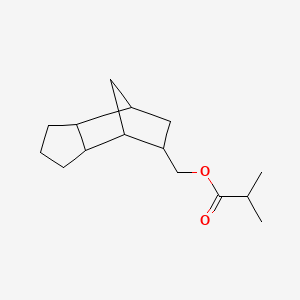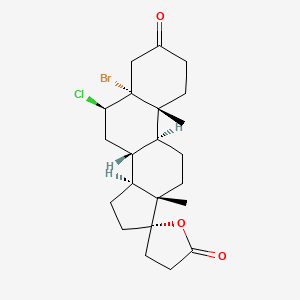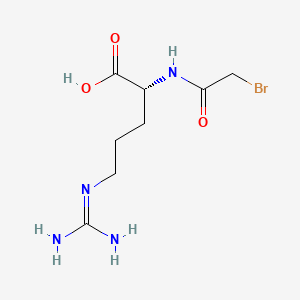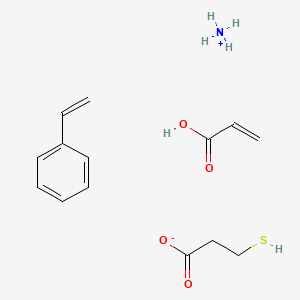
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt typically involves the polymerization of 2-propenoic acid with ethenylbenzene and 3-mercaptopropanoic acid. The reaction is initiated using hydrogen peroxide and disodium peroxodisulfate . The process involves the following steps:
Initiation: Hydrogen peroxide and disodium peroxodisulfate are used to initiate the polymerization reaction.
Polymerization: The monomers (2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid) undergo polymerization to form the telomer.
Neutralization: The resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.
Substitution: Substitution reactions are typically carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a polymer precursor in the synthesis of various materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt involves its interaction with various molecular targets. The compound’s unique structure allows it to form strong bonds with other molecules, enhancing its adhesive and cohesive properties. The pathways involved include:
Polymerization: The compound undergoes polymerization to form long chains, which contribute to its mechanical strength.
Cross-linking: Cross-linking with other polymers enhances its stability and durability.
類似化合物との比較
Similar Compounds
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, sodium salt: Similar in structure but differs in the counterion.
Hydrophobically Modified Acrylate/Styrene Copolymer: Contains similar monomers but has different properties due to hydrophobic modifications.
Uniqueness
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is unique due to its specific combination of monomers and the presence of the ammonium counterion. This gives it distinct properties, such as enhanced solubility and biocompatibility, making it suitable for specialized applications in medicine and industry.
特性
CAS番号 |
152187-52-5 |
|---|---|
分子式 |
C14H21NO4S |
分子量 |
299.39 g/mol |
IUPAC名 |
azanium;prop-2-enoic acid;styrene;3-sulfanylpropanoate |
InChI |
InChI=1S/C8H8.C3H6O2S.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;4-3(5)1-2-6;1-2-3(4)5;/h2-7H,1H2;6H,1-2H2,(H,4,5);2H,1H2,(H,4,5);1H3 |
InChIキー |
OHDIMRSFYMXPHX-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1.C=CC(=O)O.C(CS)C(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


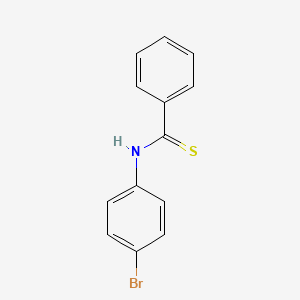
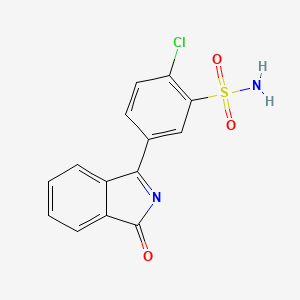

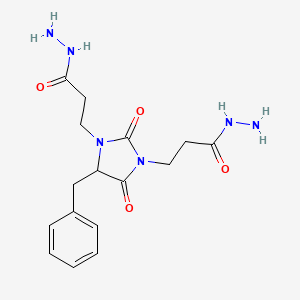


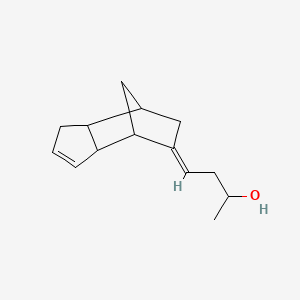
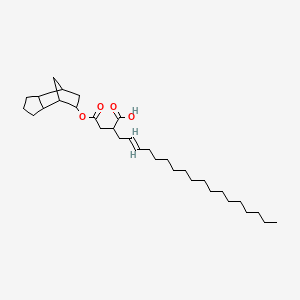
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
